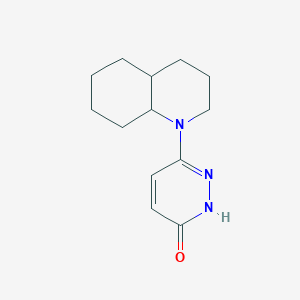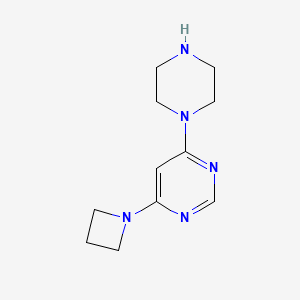
6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-(Cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione is a cyclic compound derived from the pyrimidine family. It is a colorless, crystalline solid that is insoluble in water and soluble in ethanol and chloroform. It is commonly used in scientific research due to its ability to act as a reagent in a variety of synthetic reactions.
Applications De Recherche Scientifique
Anti-inflammatory Activities and SARs
Pyrimidine derivatives are noted for their significant pharmacological effects, which include anti-inflammatory activities. These compounds inhibit the expression and activities of critical inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. This broad-spectrum anti-inflammatory action makes pyrimidine derivatives, including structures similar to "6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione," valuable for pharmaceutical applications. The detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimized toxicity (Rashid et al., 2021).
Synthetic Pathways and Catalysis
The synthesis of pyrimidine and its derivatives, including pyranopyrimidine scaffolds, is crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts play a significant role in the synthesis of these compounds, utilizing organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and solvent-free conditions. This highlights the versatile and innovative approaches to developing pyrimidine-based compounds with potential pharmaceutical applications (Parmar et al., 2023).
Medicinal Perspectives and Alzheimer's Disease
Pyrimidine derivatives are explored for their potential as anti-Alzheimer's agents due to their structural diversity and the ability to interact with various biological targets. The SAR studies of these compounds offer insights into their pharmacological advancements, emphasizing the need for further research to understand their role in treating or managing Alzheimer's disease (Das et al., 2021).
Optical Sensors and Biological Activity
Pyrimidine derivatives are also significant in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. Their varied biological and medicinal applications further accentuate the importance of these compounds in scientific research (Jindal & Kaur, 2021).
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including antitumor, antibacterial, central nervous system depressive, anticonvulsant, and antipyretic activities .
Mode of Action
It is known that pyrimidine derivatives generally function by suppressing the activity of certain enzymes, such as cyclooxygenase-1 and cyclooxygenase-2, thereby reducing the generation of certain inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to inhibit the production of prostaglandin e2 and nitric oxide, key mediators in inflammatory pathways .
Result of Action
Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
6-(cyclohexylmethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAVJUCTSFXXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



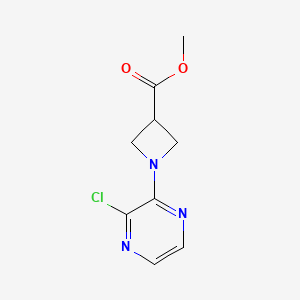
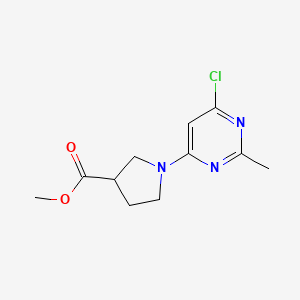
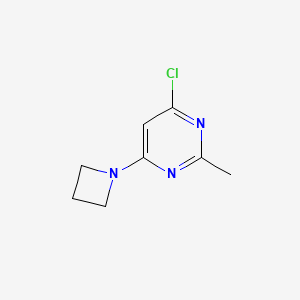
![3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1479205.png)

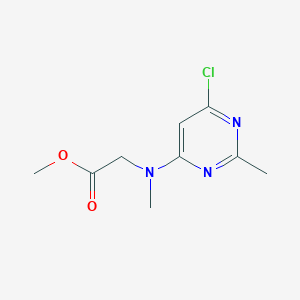
![3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1479209.png)
![(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1479210.png)

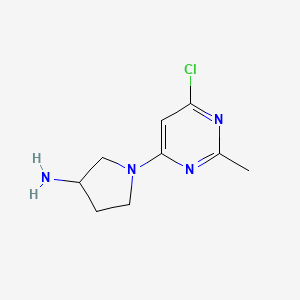
![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1479217.png)
